4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid
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Overview
Description
4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid is an organic compound with a unique structure that includes a but-3-yn-1-yl group attached to an amino group, which is further connected to a 3-methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzoic acid.
Formation of Intermediate: The 3-methylbenzoic acid is first converted into an intermediate compound through a series of reactions, including nitration and reduction.
Introduction of But-3-yn-1-yl Group: The intermediate is then reacted with but-3-yn-1-ylamine under specific conditions to introduce the but-3-yn-1-yl group.
Final Product: The final step involves purification and isolation of the desired product, this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and the but-3-yn-1-yl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets. The but-3-yn-1-yl group can participate in click chemistry reactions, allowing the compound to covalently modify biological targets. This modification can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: This compound is similar in structure but contains a phenylalanine moiety instead of a 3-methylbenzoic acid group.
3-Butyn-1-amine: A simpler compound with a but-3-yn-1-yl group attached to an amine.
Uniqueness
4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-3-ynylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-11-6-5-10(12(14)15)8-9(11)2/h1,5-6,8,13H,4,7H2,2H3,(H,14,15) |
InChI Key |
BAFSPKLFRUTKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCCC#C |
Origin of Product |
United States |
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